molecular formula C10H6N2 B1294724 3-Quinolinecarbonitrile CAS No. 34846-64-5

3-Quinolinecarbonitrile

Cat. No. B1294724
CAS RN: 34846-64-5
M. Wt: 154.17 g/mol
InChI Key: QZZYYBQGTSGDPP-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile derivatives are a class of compounds that have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a quinoline core structure with a carbonitrile group at the third position.

Synthesis Analysis

The synthesis of 3-Quinolinecarbonitrile derivatives has been achieved through various methods. One approach involves a four-component domino strategy under solvent-free microwave conditions, which has been used to synthesize pyrazolo[3,4-h]quinoline-3-carbonitriles with potential applications as fluorescent chemosensors for Fe3+ ions . Another method includes a one-pot multicomponent reaction using aldehyde, ethyl cyanoacetate, and ammonium acetate, leading to compounds with promising antibacterial activity . Additionally, a catalyst-free synthesis involving quinoline N-oxides, aryldiazonium salts, and acetonitrile has been reported for the formation of 2-anilinoquinolines and 3-hydroxyquinolines .

Molecular Structure Analysis

The molecular structure of 3-Quinolinecarbonitrile derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a representative compound was confirmed by single crystal X-ray diffraction . Computational studies, including density functional theory (DFT), have been employed to assess the molecular geometry, vibration frequencies, and electronic properties of these compounds .

Chemical Reactions Analysis

3-Quinolinecarbonitrile derivatives can undergo a variety of chemical reactions. For example, a C-C bond formation at the C-2 position of a quinoline ring has been demonstrated, leading to the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives with PDE4 inhibitory properties . Halogenated derivatives have been prepared through the interaction of hydroxyquinolines with α-cyanocinnamonitriles, showing significant cytotoxic activity against human tumor cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Quinolinecarbonitrile derivatives have been studied through experimental and computational methods. DFT studies have provided insights into the molecular hardness, ionization energy, electron affinity, and total energy of these compounds . Additionally, natural bond orbital (NBO) analysis, nonlinear optical (NLO) behavior, and thermodynamic properties have been investigated, revealing the reactive sites for nucleophilic attack and the potential for nonlinear optical applications .

Scientific Research Applications

Plasma Polymerization and Optical Properties

  • Plasma-Polymerized 3-Quinolinecarbonitrile (PP3QCN) : This novel conjugated polynitrile thin film shows significant potential in optoelectronics due to its blue emission and high photoluminescence intensity at about 475 nm wavelength. Such materials can be crucial for the development of devices like LEDs and photodiodes (Zhao, 2008).

Photovoltaic Applications

  • Organic-Inorganic Photodiode Fabrication : Quinoline derivatives have been used to create films for photodiode fabrication, demonstrating rectification behavior and photovoltaic properties. This suggests their suitability in solar energy applications and as photodiodes (Zeyada et al., 2016).

Antibacterial Agents

  • Potential Antibacterial Behavior : New quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antibacterial activity. These compounds showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents (Khan et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Quinoline derivatives have shown effective adsorption and corrosion inhibition properties on iron surfaces. This application is crucial in protecting metal infrastructure and equipment from corrosion-related damages (Erdoğan et al., 2017).

Kinase Inhibition for Cancer Treatment

  • Kinase Inhibitors in Cancer Therapy : Quinolinecarbonitriles have been identified as effective inhibitors of EGFR and Src tyrosine kinase, which are significant in cancer treatment. This application is crucial in developing new cancer therapies (Boschelli, 2002).

Pesticidal Activities

  • Application in Pesticides : Quinoline derivatives have been used to synthesize novel compounds with herbicidal, fungicidal, and insecticidal activities. This application is essential in agriculture for pest control (Liu et al., 2020).

Safety And Hazards

When handling 3-Quinolinecarbonitrile, it is advised to wear personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided and adequate ventilation should be ensured . The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

Future Directions

The 3-Quinolinecarbonitrile template was utilized to develop an irreversible inhibitor of EGFr, EKB-569, which is currently in clinical trials for the treatment of cancer . Further manipulation of the 3-Quinolinecarbonitrile core provided tricyclic analogs, with the most potent kinase inhibitory activity observed with a benzo[g]quinoline-3-carbonitrile ring system . It was also found that 3-Quinolinecarbonitriles with a 7-thiophene or phenyl substituent were potent Src kinase inhibitors .

properties

IUPAC Name

quinoline-3-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZYYBQGTSGDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70188400
Record name Quinoline-3-carbonitrile
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Quinolinecarbonitrile

CAS RN

34846-64-5
Record name 3-Quinolinecarbonitrile
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Record name Quinoline-3-carbonitrile
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Record name 3-Quinolinecarbonitrile
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Synthesis routes and methods I

Procedure details

A suspension of 3-bromoquinoline (1-Im-10, 1.5 g) and CuCN (3 eq) in 10 mL of pyridine in a 25 mL microwave tube was heated at 250° C. for 30 min in a microwave. This was repeated 10 times and the reactions were combined and diluted with 200 mL of EtOAc. The solids were removed by filtration and the EtOAc solution concentrated. The residue was taken up in a solution prepared from 80 mL of 30% aqueous NH3 and 800 mL of water. This was extracted with EtOAc (4×800 mL) then the combined extracts were dried with anhydrous Na2SO4, concentrated and purified by silica gel chromatography (PE:EtOAc=3:1) to give quinoline-3-carbonitrile (2-Im-10).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure used to prepare Example 15, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile (200 mg, 0.55 mmol) and 3-(4-methyl)piperazin-1-yl)propanol provided 71 mg of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(4-methyl)piperazin-1-yl)propoxy]-3-quinolinecarbonitrile, mp 154-155° C.
Name
4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An oven dried screw cap test tube was charged with NaCN (98 mg, 2.0 mmol), dried KI (32 mg, 0.168 mmol, 20 mol %) and CuI (56 mg, 0.337 mmol, 10 mol %), evacuated and backfilled with argon three times. 3-Bromoquinoline (225 μL, 1.66 mmol), N,N′-dimethylethylenediamine (180 μL, 1.69 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The combined organic layers were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 188 mg (74% yield) of the title compound as a white solid.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
56 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
697
Citations
JM Golas, K Arndt, C Etienne, J Lucas, D Nardin… - Cancer research, 2003 - AACR
… We recently reported the identification and characterization of a 4-anilino-3-quinolinecarbonitrile inhibitor of Src kinase activity, SKI-606. This compound inhibits Src in an enzyme assay …
Number of citations: 546 aacrjournals.org
R Mallon, L Feldberg, S Kim, K Collins… - Molecular Cancer …, 2004 - AACR
A high-throughput screen for Ras–mitogen-activated protein kinase (MAPK) signaling inhibitors identified two series (class 1 and 2) of substituted 4-anilino-3-quinolinecarbonitriles as …
Number of citations: 30 aacrjournals.org
SA Yermolayev, NY Gorobets… - Journal of Combinatorial …, 2009 - ACS Publications
Many well-known drugs contain 2-pyridone and 2-quinolone scaffolds. In the current paper, a one-pot three-step microwave-assisted method for the synthesis of N1-substituted 2,5-…
Number of citations: 35 pubs.acs.org
M Ferles, P Jančar, O Kocián - Collection of Czechoslovak …, 1979 - cccc.uochb.cas.cz
… Reaction of methylmagnesium iodide with 3-quinolinecarbonitrile gave a … 3-quinolinecarbonitrile (Ia) was reported2 to produce an unstable 4-methyl-l,4-dihydro-3-quinolinecarbonitrile (…
Number of citations: 2 cccc.uochb.cas.cz
DL Leysen, A Haemers, W Bollaert… - Journal of …, 1987 - Wiley Online Library
In order to prepare the 2‐chloro derivative of oxolinic acid, ethyl 1‐ethyl‐1,4‐dihydro‐2‐hydroxy‐6,7‐methylenedioxy‐4‐oxo‐3‐quinolinecarboxylate was treated with phosphorus …
Number of citations: 5 onlinelibrary.wiley.com
M Ferles, O Kocián - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… We investigated further also the reduction of 3-quinolinecarbonitrile and 4-quinolinecarbonitrile methyl methosulfates (Va and Vb, respectively). From the reduction of Va with …
Number of citations: 2 cccc.uochb.cas.cz
DH Boschelli, B Wu, F Ye, H Durutlic, JM Golas… - Bioorganic & medicinal …, 2008 - Elsevier
… Bosutinib, SKI-606, (1a), a Src kinase inhibitor with a 3-quinolinecarbonitrile core is currently … some additional 7-fluoro-3-quinolinecarbonitrile derivatives that allow for the preparation of …
Number of citations: 16 www.sciencedirect.com
DH Boschelli - Current Topics in Medicinal Chemistry, 2008 - ingentaconnect.com
In 2000, Wyeth reported that the 3-quinolinecarbonitrile ring system was a template for EGFR inhibitors. It soon became apparent that the group at C-4 of this core was responsible for …
Number of citations: 20 www.ingentaconnect.com
DM Berger, M Dutia, D Powell, MB Floyd… - Bioorganic & medicinal …, 2008 - Elsevier
… A series of substituted 7-alkenyl 4[3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)]anilino-3-quinolinecarbonitrile analogs were synthesized and evaluated as MEK1 kinase inhibitors. …
Number of citations: 23 www.sciencedirect.com
B Liu, QD You, ZY Li - Chinese Chemical Letters, 2010 - Elsevier
… Among small organic molecules, 4-anilino-3-quinolinecarbonitrile was identified as one of … The structure–activity relationship studies of 3-quinolinecarbonitrile derivatives have …
Number of citations: 11 www.sciencedirect.com

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